molecular formula C13H18ClNO B13078702 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine

Cat. No.: B13078702
M. Wt: 239.74 g/mol
InChI Key: OMYSRZHFFQUBIO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine typically involves the reaction of 4-chloroaniline with a suitable morpholine derivative under controlled conditions. One common method includes the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with a morpholine precursor in the presence of a catalyst . The reaction conditions often involve elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine
  • 2-(4-Fluorophenyl)-2,5,5-trimethylmorpholine
  • 2-(4-Methylphenyl)-2,5,5-trimethylmorpholine

Uniqueness

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,5,5-trimethylmorpholine

InChI

InChI=1S/C13H18ClNO/c1-12(2)9-16-13(3,8-15-12)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3

InChI Key

OMYSRZHFFQUBIO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)(C)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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